3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of an adamantyl group, a phenyl group, and a pyrazole ring with an aldehyde functional group
Mechanism of Action
Target of Action
Adamantyl-containing compounds are known to have practical applications in the development of antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. They are also used in the development and synthesis of new drug delivery systems .
Mode of Action
Adapalene, a third-generation topical retinoid, is used for the treatment of acne vulgaris . Amantadine, on the other hand, is used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus . It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
It is known that adamantyl-substituted compounds can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that the introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Result of Action
It is known that adamantyl-substituted compounds like ahpn/3-cl-ahpc bind specifically to the orphan nuclear receptor small heterodimer partner (shp; nr0b2), and this binding promotes interaction of the receptor with a corepressor complex that minimally contains sin3a, n-cor, histone deacetylase 4, and hsp90 .
Action Environment
It is known that the synthesis of adamantyl-substituted compounds can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and can be carried out in one pot to make it more environmentally friendly .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is known for its high reactivity, offering extensive opportunities for interactions with various biomolecules
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not yet fully characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the adamantyl group.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Adamantyl-1H-pyrazole-4-carbaldehyde: Lacks the phenyl group.
Uniqueness
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of the adamantyl, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. The presence of the aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDUQXQEOVISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159362 | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401632-70-0 | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401632-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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